Ethyl 3-(isopropylamino)propanoate hydrochloride
Description
Significance of β-Amino Esters in Advanced Organic Synthesis
β-Amino esters are fundamental building blocks in organic synthesis, prized for their utility in creating a diverse range of more complex and often biologically active molecules. biosynce.com Their structural motif is a key component in numerous natural products, pharmaceuticals, and peptidomimetics, which are compounds that mimic the structure and function of peptides. biosynce.comwikipedia.org The presence of both a nucleophilic amino group and an electrophilic ester group allows for a wide variety of chemical transformations.
One of the most straightforward and common methods for their synthesis is the conjugate addition of amines to electron-deficient alkenes, a reaction known as the aza-Michael addition. chemicalbook.comscbt.com This method is highly effective for synthesizing β-amino carbonyl compounds from α,β-unsaturated carbonyl compounds. youtube.com Various catalytic systems, including Lewis acids and even solvent-free conditions using silica (B1680970) gel, have been developed to promote this reaction efficiently. chemicalbook.com
The significance of β-amino esters is particularly evident in their role as precursors to β-lactam antibiotics, a cornerstone of antibacterial therapy. chemicalbook.com Furthermore, optically active β-amino esters are frequently employed as chiral auxiliaries in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. chemicalbook.comfoodb.ca Their ability to be transformed into other valuable structures like β-amino acids and β-amino alcohols further cements their importance as versatile intermediates in the synthetic chemist's toolkit. chemicalbook.com
Overview of the Propanoate Backbone as a Synthetic Scaffold
The propanoate structure, a three-carbon carboxylate framework, is a ubiquitous and fundamental scaffold in organic chemistry. youtube.comfiveable.me Its simplicity belies its versatility, serving as a core component in a vast number of organic molecules, including natural products, polymers, and pharmaceuticals. wikipedia.org Esters of propanoic acid, known as propanoates, are noted for their use as solvents and intermediates in the production of other chemicals. wikipedia.org
In medicinal chemistry, the aryl propionic acid derivatives are a prominent family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with well-known members such as ibuprofen (B1674241) and ketoprofen. google.comnih.gov These compounds highlight the effectiveness of the propanoate scaffold in designing pharmacologically active agents. The propanoate motif is also central to the structure of polypropionates, a large family of polyketide natural products known for their complex stereochemistry and significant biological activities. rsc.org The iterative and controlled synthesis of these molecules demonstrates the power of using the propanoate unit as a repeating building block to construct intricate molecular architectures. rsc.org
The adaptability of the propanoate backbone allows it to be readily functionalized, enabling the introduction of various substituents to modulate the chemical and physical properties of the resulting molecule. This inherent modifiability makes it an ideal scaffold for developing new compounds in areas ranging from drug discovery to materials science. nbinno.com
Contextualizing Ethyl 3-(isopropylamino)propanoate Hydrochloride within β-Amino Ester Chemistry
This compound is a specific chemical entity that embodies the characteristics of a β-amino ester built upon a propanoate framework. Its structure consists of an ethyl ester, a three-carbon propanoate chain, and a secondary amine substituted with an isopropyl group. The hydrochloride salt form enhances its stability and solubility in water. chemicalbook.comchemicalbook.com
The synthesis of the parent compound, Ethyl 3-(isopropylamino)propanoate, is typically achieved through the reaction of isopropylamine (B41738) with ethyl acrylate. chemicalbook.com This reaction is a classic example of an aza-Michael addition, a fundamental process in the synthesis of β-amino esters. chemicalbook.com
While not as extensively documented in wide-ranging applications as some other β-amino esters, it serves as a clear example of a functionalized intermediate. One documented use is as a precursor in the preparation of carbamate (B1207046) propylthiocarbamate. chemicalbook.comchemicalbook.com Furthermore, research databases suggest its potential utility in broader scientific fields. For instance, it has been identified as a compound for proteomics research and has potential applications in developing new drugs, possibly for treating metabolic or neurological diseases. biosynce.comscbt.com Its structure also lends itself to potential applications in nanotechnology for the development of self-assembling materials. biosynce.com
Below are the chemical properties for the free base form, Ethyl 3-(isopropylamino)propanoate.
| Property | Value |
| CAS Number | 16217-22-4 |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| Boiling Point | 91-92 °C (at 20 Torr) |
| Predicted Density | 0.919 ± 0.06 g/cm³ |
| Solubility | Soluble in water, chloroform, methanol (B129727), and ethanol. |
The hydrochloride salt has the following identifiers:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1176419-84-3 |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
This compound, therefore, serves as a practical illustration of the synthetic principles and potential applications inherent to the class of β-amino esters and the utility of the propanoate scaffold.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-(propan-2-ylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBIZVMYZXPFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-84-3 | |
| Record name | β-Alanine, N-(1-methylethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Ethyl 3 Isopropylamino Propanoate Hydrochloride and Analogues
Direct Synthesis Approaches via Michael Addition Pathways
The most common and direct method for synthesizing β-amino propanoates is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound like an acrylate ester. researchgate.net This reaction is fundamental in organic chemistry for forming carbon-nitrogen bonds. researchgate.net
The synthesis of Ethyl 3-(isopropylamino)propanoate is achieved through the reaction of isopropylamine (B41738) with ethyl acrylate. chemicalbook.com In this process, the nucleophilic isopropylamine attacks the electrophilic β-carbon of ethyl acrylate. The reaction mechanism can proceed through either a stepwise or a concerted pathway. researchgate.net The stepwise mechanism involves the formation of a zwitterionic intermediate, which is then neutralized by a proton transfer. researchgate.net A concerted mechanism involving a cyclic intermolecular proton transfer from the amine to the ester's carbonyl oxygen has also been proposed. researchgate.net
The general reaction is as follows: (CH₃)₂CHNH₂ + CH₂=CH-COOC₂H₅ → (CH₃)₂CHNHC₂H₄COOC₂H₅ chemicalbook.com
The resulting product, Ethyl 3-(isopropylamino)propanoate, is a β-amino ester. The hydrochloride salt is typically formed in a subsequent step by treating the free base with hydrochloric acid, which results in a solid product that is soluble in water. chemicalbook.com
While the aza-Michael reaction can occur without a catalyst, particularly with reactive amines, various conditions can be optimized to improve reaction rates and yields. upc.edu Since amines can act as both a nucleophile and a base, an additional base catalyst is often not required. upc.edu
Several factors influence the outcome of the β-amino propanoate formation:
Catalysts: The use of acid catalysts can promote the reaction. For instance, in the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, trifluoromethanesulfonic acid was used as a catalyst with 2-aminopyridine (B139424) and ethyl acrylate as reactants. google.com
Solvents: The reaction can be performed in the absence of a solvent or in various solvents like ethanol or water. google.comgoogle.com Performing the reaction in water has been shown to shorten reaction times in some cases. researchgate.net
Temperature: Reaction temperatures can vary significantly. Some direct additions of amines to acrylates occur at room temperature, while others require heating to temperatures as high as 120-160 °C to proceed efficiently. researchgate.netgoogle.com
Microwave Irradiation: Microwave-assisted chemistry has been shown to be an effective method for promoting Michael additions of amines to α,β-unsaturated esters. This technique often leads to a significant decrease in reaction time and an increase in product yields and purity. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Isopropylamine, Ethyl Acrylate | Direct reaction | Ethyl 3-(isopropylamino)propanoate | chemicalbook.com |
| 2-Aminopyridine, Ethyl Acrylate | Trifluoromethanesulfonic acid, 120-160 °C | Ethyl 3-(pyridin-2-ylamino) propanoate | google.com |
| Benzylamine, Methyl Methacrylate | Microwave, 115-130 °C, Methanol (B129727) | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | nih.gov |
Exploration of Alternative Synthetic Routes and Precursor Chemistry
Beyond the direct Michael addition, other synthetic strategies can be employed to produce β-amino esters. One notable alternative involves the direct catalytic amination of β-hydroxy acid esters. researchgate.net This method utilizes a "borrowing hydrogen" methodology, where a ruthenium catalyst and a Brønsted acid additive can smoothly aminate substrates like ethyl 3-hydroxypropanoate. researchgate.net
The primary precursors for the direct synthesis of Ethyl 3-(isopropylamino)propanoate are isopropylamine and ethyl acrylate. Ethyl acrylate is an α,β-unsaturated ester that serves as the Michael acceptor. Isopropylamine, a primary amine, functions as the Michael donor.
Preparation of Related N-Alkylamino Propanoates
The synthetic methodology for Ethyl 3-(isopropylamino)propanoate is broadly applicable to a wide range of N-alkylamino propanoates. By substituting isopropylamine with other primary or secondary amines, a diverse library of related compounds can be generated. The aza-Michael reaction is a versatile tool for this purpose. cambridge.org
Examples of related syntheses include:
N,N-dimethyl and N,N-diethylamino propanoamides: These were prepared by reacting 3-chloro-N-vanillylpropionamide with dimethylamine (B145610) and diethylamine, respectively. researchgate.net
N-alkyl-β-amino esters from dendrimers: A novel method involves reacting pentaerythritol tetraacrylate with various primary and secondary amines (such as benzylamine or dibutylamine) to form dendrimeric compounds, which can then be processed to yield N-alkyl-β-amino esters. cambridge.org
Ethyl 3-(pyridin-2-ylamino) propanoate: This compound, an important intermediate for the anticoagulant dabigatran etexilate, is synthesized by reacting 2-aminopyridine with ethyl acrylate. google.com
The table below showcases the diversity of amines that can be used in the aza-Michael reaction to produce various β-amino propanoates and related structures.
| Amine | Michael Acceptor | Product |
| Piperidine | Diethylvinylphosphonate | Diethyl 2-(piperidin-1-yl)ethylphosphonate researchgate.net |
| Benzylamine | Methyl Methacrylate | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate nih.gov |
| Dibutylamine | Pentaerythritol tetraacrylate | Dendrimeric N,N-dibutyl-β-amino ester precursor cambridge.org |
| 2-Aminopyridine | Ethyl Acrylate | Ethyl 3-(pyridin-2-ylamino) propanoate google.com |
Reaction Mechanisms and Comprehensive Chemical Transformations
Nucleophilic Reactivity of the Amine Moiety in Ethyl 3-(isopropylamino)propanoate
The secondary amine in Ethyl 3-(isopropylamino)propanoate contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophilic compounds. The reactivity is a cornerstone of its role as a building block for more complex molecules.
One of the primary examples of this nucleophilicity is in N-alkylation and N-acylation reactions. When treated with alkyl halides, the amine can undergo alkylation to form a tertiary amine. Similarly, reaction with acyl chlorides or acid anhydrides leads to the formation of an amide. This transformation is analogous to the reaction between other esters containing an amine group and electrophiles, such as the reaction of ethyl propanoate with dimethylamine (B145610) to form an amide. chegg.com
Table 1: Nucleophilic Reactions of the Amine Group
| Reaction Type | Electrophile | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide |
Ester Hydrolysis and Transesterification Pathways of Ethyl 3-(isopropylamino)propanoate
The ethyl ester group of the molecule is susceptible to hydrolysis, a reaction that involves cleavage of the ester bond by water. lumenlearning.com This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 3-(isopropylamino)propanoic acid and ethanol. This reaction is reversible, and its completion requires driving the equilibrium, typically by using a large volume of dilute acid. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification) : When heated with a base such as sodium hydroxide (B78521) (NaOH), the hydrolysis is irreversible and goes to completion. savemyexams.com The products are an alcohol (ethanol) and the salt of the carboxylic acid, in this case, sodium 3-(isopropylamino)propanoate. lumenlearning.comlibretexts.org The free carboxylic acid can be generated by subsequent acidification of the carboxylate salt. chemguide.co.uk
Transesterification is another key reaction of the ester group. It involves the reaction of the ester with an alcohol, typically in the presence of an acid or base catalyst, to replace the original alkoxy group. mdpi.com For Ethyl 3-(isopropylamino)propanoate, reacting it with a different alcohol (e.g., methanol) would result in the formation of Methyl 3-(isopropylamino)propanoate and ethanol. The reaction is reversible, and an excess of the new alcohol is often used to shift the equilibrium toward the desired product. mdpi.comyoutube.com
Table 2: Hydrolysis and Transesterification Reactions
| Reaction | Catalyst | Key Reactant | Products | Reversibility |
|---|---|---|---|---|
| Acid Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | 3-(isopropylamino)propanoic acid + Ethanol | Reversible lumenlearning.comchemguide.co.uk |
| Base Hydrolysis | Base (e.g., NaOH) | Water (H₂O) | Sodium 3-(isopropylamino)propanoate + Ethanol | Irreversible savemyexams.com |
| Transesterification | Acid or Base | Alcohol (R'-OH) | New Ester + Ethanol | Reversible mdpi.com |
Oxidation and Reduction Chemistry of the β-Amino Propanoate Framework
The β-amino propanoate structure features functional groups that can undergo both oxidation and reduction reactions.
Oxidation : The secondary amine is a site for potential oxidation. The oxidation of an amine involves the net loss of two electrons as the C-N single bond is converted to a double bond, which can then be hydrolyzed. nih.gov Flavoprotein amine oxidases, for instance, are known to catalyze such transformations. nih.gov While specific studies on Ethyl 3-(isopropylamino)propanoate are limited, the general mechanism suggests that the nitrogen atom can be targeted by oxidizing agents.
Reduction : The ester functional group can be reduced using strong reducing agents. A common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reduction of the ethyl ester would convert the carbonyl group into a primary alcohol. This reaction would transform Ethyl 3-(isopropylamino)propanoate into 3-(isopropylamino)-propan-1-ol. This specific alcohol is noted as a potential product derived from the starting compound, confirming the viability of this reduction pathway. chemicalbook.com
Addition and Substitution Reactions Involving the Ethyl 3-(isopropylamino)propanoate Structure
The synthesis of Ethyl 3-(isopropylamino)propanoate itself is a classic example of a conjugate addition (Michael addition) reaction, where isopropylamine (B41738) adds across the double bond of ethyl acrylate. chemicalbook.comchemicalbook.com Once formed, the saturated backbone is generally stable. However, the functional groups allow for further substitution reactions.
Nucleophilic acyl substitution is a fundamental reaction of the ester group, as seen in hydrolysis and transesterification. The alkoxy group (-OCH₂CH₃) is replaced by another nucleophile. If the nucleophile is an amine, the reaction is known as aminolysis, which results in the formation of an amide.
The amine group, as a nucleophile, can also participate in substitution reactions. For instance, it can displace a leaving group on an alkyl halide, as detailed in the nucleophilic reactivity section (3.1). These reactions underscore the compound's utility as an intermediate for creating new carbon-nitrogen and carbon-oxygen bonds.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
As a key building block, ethyl 3-(isopropylamino)propanoate hydrochloride provides a foundational structure that can be elaborated upon to create a variety of target molecules. nbinno.com Its utility stems from the reactivity of its secondary amine and ethyl ester functionalities.
Precursor to Carbamate (B1207046) and Thiocarbamate Derivatives
The secondary amine group in ethyl 3-(isopropylamino)propanoate is a key reaction site for the synthesis of carbamate and thiocarbamate derivatives. Carbamates are synthesized by reacting the amine with reagents like phosgene (B1210022) derivatives or by the coupling of amines with carbon dioxide and halides. organic-chemistry.org A common laboratory-scale method involves the reaction of the amine with a chloroformate.
Thiocarbamates can be synthesized through various routes, including the reaction of secondary amines with thiophosgene (B130339) or by the carbonylation of amines and thiols. researchgate.net One modern approach involves the sequential treatment of a secondary amine with N,N'-thiocarbonyldiimidazole (TCDI) followed by methylation to create efficient thiocarbamoyl transfer reagents. researchgate.net These derivatives are significant in medicinal chemistry and materials science. nih.govwikipedia.org
Table 1: General Reactions for Carbamate and Thiocarbamate Synthesis
| Derivative | Reactants | General Product Structure |
|---|---|---|
| Carbamate | Secondary Amine + Chloroformate | R₂N-C(=O)OR' |
| Thiocarbamate | Secondary Amine + Thiophosgene | R₂N-C(=S)OR' |
Utilization in the Construction of Complex Organic Molecules
The structural framework of this compound is incorporated into larger, more complex molecules, particularly in the pharmaceutical industry. While direct examples involving the title compound are specific to proprietary synthesis routes, the utility of closely related β-amino esters is well-documented. For instance, the analogous compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a crucial intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant. chemicalbook.compatsnap.comgoogle.com
In the synthesis of Dabigatran, ethyl 3-(pyridin-2-ylamino)propanoate is constructed from 2-aminopyridine (B139424) and ethyl acrylate. google.comacs.org This intermediate then undergoes several steps, including amidation and cyclization, to form the core benzimidazole (B57391) structure of the final drug molecule. derpharmachemica.comgoogle.com This highlights the role of β-amino esters as foundational scaffolds for building complex, biologically active compounds. The isopropylamino group of the title compound offers a different substituent that can be used to modulate the physicochemical properties of the final product in similar synthetic strategies. nbinno.com
Contribution to the Synthesis of Diverse β-Alanine Derivatives
Ethyl 3-(isopropylamino)propanoate itself is a derivative of β-alanine, a naturally occurring beta-amino acid. nih.gov It serves as a starting point for the synthesis of a wide array of other β-alanine derivatives through reactions at its ester or amine functionalities.
Key transformations include:
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-(isopropylamino)propanoic acid. This carboxylic acid can then be used in further reactions, such as amide bond formation.
Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl group with other alkyl or aryl groups, modifying the ester portion of the molecule.
Amidation: The ester can be converted directly to an amide by reacting with an amine.
Reduction: The ester group can be reduced to a primary alcohol, yielding 3-(isopropylamino)propan-1-ol, using reducing agents like lithium aluminum hydride. nbinno.com
These transformations allow chemists to fine-tune the structure and properties of the resulting β-alanine derivative for specific applications in fields ranging from medicinal chemistry to materials science. nih.govcetjournal.it
Application of Related β-Amino Esters in Peptide Synthesis Methodologies
β-amino esters, as a class, are of significant interest in peptide chemistry. The incorporation of β-amino acids into peptide chains creates "peptidomimetics," which are molecules that mimic the structure and function of natural peptides but often have improved properties. nih.govingentaconnect.comacs.org
One of the primary advantages of using β-amino acids is the increased resistance of the resulting peptides to proteolytic degradation by enzymes in the body. researchgate.netacs.org This enhanced stability is crucial for the development of peptide-based drugs with longer half-lives. The additional carbon atom in the backbone of β-amino acids, compared to natural α-amino acids, alters the peptide's secondary structure, leading to the formation of novel helices, turns, and sheets. acs.org
In solid-phase peptide synthesis (SPPS), the fundamental process involves the sequential coupling of amino acids. wikipedia.orgpeptide.com A β-amino ester can be incorporated into this process. The carboxyl group (often protected as an ester) of one amino acid is activated and then reacted with the amino group of the next amino acid to form a peptide bond. libretexts.orgacs.org The use of β-amino esters allows for the introduction of these modified residues into a growing peptide chain using standard synthesis techniques, providing a powerful tool for creating novel peptide analogues with tailored biological activities. nih.govacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbamate |
| Thiocarbamate |
| Phosgene |
| Chloroformate |
| Thiophosgene |
| N,N'-thiocarbonyldiimidazole (TCDI) |
| Ethyl 3-(pyridin-2-ylamino)propanoate |
| Dabigatran etexilate |
| 2-aminopyridine |
| Ethyl acrylate |
| β-alanine |
| 3-(isopropylamino)propanoic acid |
| 3-(isopropylamino)propan-1-ol |
| Lithium aluminum hydride |
Structural Analysis and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.
Proton (¹H) NMR spectroscopy of Ethyl 3-(isopropylamino)propanoate hydrochloride allows for the assignment of each proton in the molecule based on its unique chemical environment. The presence of the electron-withdrawing ester group and the protonated amino group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (deshielded). The spectrum would be expected to show distinct signals for the ethyl ester protons, the isopropyl group protons, and the two methylene (B1212753) groups of the propanoate backbone. The integration of these signals corresponds to the number of protons in each environment.
In a deuterated solvent like D₂O or DMSO-d₆, the acidic protons on the secondary ammonium (B1175870) ion (NH₂⁺) may be visible or may exchange with the solvent. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of neighboring protons, which is crucial for confirming the connectivity of the molecular framework. For instance, the methylene protons of the ethyl group (-OCH₂CH₃) would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on established chemical shift values and analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~1.25 | Triplet (t) | 3H |
| -C(CH₃)₂ | ~1.35 | Doublet (d) | 6H |
| -CO-CH₂- | ~2.90 | Triplet (t) | 2H |
| -CH₂-NH₂⁺-CH- | ~3.40 | Septet (sept) | 1H |
| -CH₂-NH₂⁺- | ~3.50 | Triplet (t) | 2H |
| -OCH₂CH₃ | ~4.20 | Quartet (q) | 2H |
| -NH₂⁺- | Broad, variable | Singlet (br s) | 2H |
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a complete carbon count. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbonyl carbon of the ester group is characteristically found at a very low field (~170-175 ppm). Carbons bonded to heteroatoms (oxygen and nitrogen) are also deshielded and appear at intermediate chemical shifts, while the aliphatic carbons of the ethyl and isopropyl groups appear at a higher field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on established chemical shift values and analysis of similar structures like ethyl propionate (B1217596) and other amino esters. hmdb.calibretexts.orgchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | ~14 |
| -C(CH₃)₂ | ~18-20 |
| -CO-CH₂- | ~32 |
| -CH₂-NH₂⁺- | ~40 |
| -NH₂⁺-CH- | ~55 |
| -OCH₂CH₃ | ~62 |
| -C=O | ~172 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a characteristic spectrum. For this compound, key absorptions would confirm the presence of the ester and the secondary ammonium salt.
The most prominent peak would be the C=O stretch of the ester group, typically appearing as a strong, sharp band around 1730-1750 cm⁻¹. The C-O single bond stretches of the ester will also be present in the 1000-1300 cm⁻¹ region. A crucial feature for the hydrochloride salt is the N-H stretching vibration of the secondary ammonium group (R₂NH₂⁺). This appears as a very broad and strong absorption band in the region of 2700-3000 cm⁻¹, often superimposed on the C-H stretching bands. spectroscopyonline.com Additionally, an N-H bending vibration for the secondary ammonium salt is expected around 1560-1620 cm⁻¹. spectroscopyonline.com The aliphatic C-H stretching vibrations from the ethyl and isopropyl groups would be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | 2700 - 3000 | Strong, Broad |
| C-H Stretch | Alkyl (sp³) | 2850 - 2980 | Medium-Strong |
| C=O Stretch | Ester | 1730 - 1750 | Strong, Sharp |
| N-H Bend | Secondary Ammonium (R₂NH₂⁺) | 1560 - 1620 | Medium, Variable |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
Mass Spectrometry in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the cationic form of the molecule [M+H]⁺, corresponding to the free base, at m/z 160.2.
Under higher energy conditions, such as Electron Ionization (EI), the molecular ion ([M]⁺) of the free base (m/z 159.2) would be observed, followed by characteristic fragmentation. The fragmentation patterns of esters and amines are well-documented. chemguide.co.uklibretexts.orglibretexts.org A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. Another likely fragmentation is the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the propanoate chain.
Table 4: Predicted Mass Spectrometry Fragments for Ethyl 3-(isopropylamino)propanoate (Free Base)
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 144 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl group |
| 116 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 102 | [CH₂=N⁺H-CH(CH₃)₂] | α-cleavage, loss of -CH₂COOC₂H₅ radical |
| 86 | [HN=CH-CH(CH₃)₂]⁺ | Rearrangement and cleavage |
| 72 | [CH(CH₃)₂-NH-CH₂]⁺ | Cleavage of C-C bond beta to nitrogen |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. For an ionic compound like this compound, X-ray crystallography would reveal the packing of the ions in the crystal lattice.
A key feature of the crystal structure would be the intermolecular interactions, particularly the hydrogen bonding between the secondary ammonium group (the donor) and the chloride anion (the acceptor). nih.gov This N-H···Cl interaction is a defining characteristic of amine hydrochloride salts and plays a crucial role in the stability and properties of the crystal lattice. researchgate.net While a specific crystal structure for this compound may not be publicly available, the methodology remains the gold standard for unambiguous solid-state structural confirmation of such small molecules.
Chromatographic Techniques for Purity Assessment and Impurity Profiling in Synthetic Mixtures
Chromatographic methods are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and identifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like amine salts. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a buffered mixture of water and acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector (if it possesses a chromophore, though often low for such structures) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). This method can effectively separate the target compound from starting materials (e.g., ethyl acrylate, isopropylamine), by-products, and degradation products.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the low volatility and polar nature of the hydrochloride salt, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnist.gov This could involve reaction with a silylating agent to mask the active proton on the amine. Alternatively, analysis of the free base form after a liquid-liquid extraction might be possible. The separation would be performed on a capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase), and detection would commonly be achieved using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
Computational Chemistry and Theoretical Investigations of Ethyl 3 Isopropylamino Propanoate
Quantum Chemical Calculations on Ethyl 3-(isopropylamino)propanoate and Analogous Structures
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For ethyl 3-(isopropylamino)propanoate and its analogs, these calculations can elucidate ground state properties, predict reactivity, and analyze the nature of chemical bonds and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the optimized geometry and other ground state properties of molecules. In studies of compounds analogous to ethyl 3-(isopropylamino)propanoate, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), have been employed to determine molecular and electronic structures. researchgate.net The optimized molecular structure obtained from these calculations provides information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. researchgate.net
Table 1: Representative DFT-Calculated Ground State Properties for a Molecule Analogous to Ethyl 3-(isopropylamino)propanoate
| Property | Calculated Value |
| Total Energy (Hartree) | -552.8 |
| Dipole Moment (Debye) | 2.5 |
| Point Group | C1 |
Note: The data in this table is representative and based on findings for analogous structures. Actual values for Ethyl 3-(isopropylamino)propanoate hydrochloride may vary.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.comnih.gov For analogous compounds, the HOMO-LUMO analysis helps to understand charge transfer within the molecule. researchgate.net
Table 2: Representative FMO Analysis Data for a Molecule Analogous to Ethyl 3-(isopropylamino)propanoate
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 6.3 |
Note: The data in this table is representative and based on findings for analogous structures. Actual values for this compound may vary.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the nature of the interactions between them. NBO analysis can reveal the stability of a molecule arising from these interactions and is instrumental in understanding intermolecular forces. researchgate.net For similar compounds, NBO analysis has been used to investigate the nature of intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MESP) Mapping and Fukui Function Analysis for Reactive Sites
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MESP surface displays the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. Red regions typically indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
Fukui functions are used within DFT to describe the sensitivity of the electron density at a particular point to a change in the total number of electrons. This analysis helps to pinpoint the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netrsc.org For compounds analogous to ethyl 3-(isopropylamino)propanoate, MESP and Fukui function analyses have been used to identify prone reactive sites. researchgate.netresearchgate.net
Topological Studies: Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the identification of close intermolecular contacts. mdpi.com The surface can be mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii. mdpi.com
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The relative contributions of different interactions, such as H···H, O···H, and N···H contacts, can be determined from these plots. nih.govnih.gov For analogous structures, Hirshfeld surface analysis has been instrumental in understanding the crystal packing and the dominant intermolecular forces. researchgate.net
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound
| Contact Type | Contribution (%) |
| H···H | 55 |
| O···H/H···O | 14 |
| N···H/H···N | 16 |
Note: The data in this table is representative and based on findings for analogous structures. Actual values for this compound may vary.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can be used to predict spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can be compared with experimental spectra to aid in the assignment of spectral features and to confirm the molecular structure. For analogous compounds, DFT calculations have shown excellent agreement with experimental spectral data. researchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods can be used to determine the relative energies of different conformers and to identify the most stable conformation. This information is crucial for understanding the structure-activity relationship of a molecule.
Systematic Investigation of Derivatives and Analogues of Ethyl 3 Isopropylamino Propanoate Hydrochloride
Structure-Reactivity Relationships through Modification of the Amine Substituent
N-Alkyl Substituted β-Amino Propanoates (e.g., Ethyl 3-(benzylamino)propanoate)
The substitution of different alkyl groups on the nitrogen atom of β-amino propanoates is a key area of study. The synthesis of N-alkyl-β-amino esters often involves the Michael addition of an amine to an acrylate ester. cambridge.org For instance, Ethyl 3-(benzylamino)propanoate can be synthesized by reacting benzylamine with ethyl acrylate. chemicalbook.com The presence of the benzyl group, a bulky aromatic substituent, can influence the molecule's reactivity in subsequent reactions. N-alkylation of amino acids, in general, increases their lipophilicity, which can enhance solubility in non-aqueous solvents and improve membrane permeability. monash.edu
The synthesis of N-alkyl-β-amino acids and their esters can be achieved through various methods, including the use of dendrimeric intermediates in a one-pot reaction, offering a straightforward approach with favorable reaction conditions. cambridge.org
Table 1: Physicochemical Properties of Ethyl 3-(benzylamino)propanoate
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Boiling Point | 150 °C at 0.2 mmHg |
| Density | 1.017 g/mL at 25 °C |
| Refractive Index | n20/D 1.504 |
Source: Sigma-Aldrich sigmaaldrich.com, Guidechem guidechem.com, ChemicalBook chemicalbook.com
Exploration of Branched Alkylamino Groups and their Chemical Behavior (e.g., Butyl 3-(isopropylamino)propanoate)
The introduction of branched alkyl groups, such as an isopropyl group, on the nitrogen atom can introduce significant steric hindrance, which in turn affects the chemical reactivity of the amino group. The synthesis of butyl propionate (B1217596), a related ester, can be achieved through the esterification of propionic acid with n-butanol, often catalyzed by an acid like sulfuric acid. jchr.orgresearchgate.net The reaction yield and kinetics are influenced by factors such as temperature, molar ratio of reactants, and catalyst concentration. jchr.org
Quantum-chemical calculations on branched-chain aliphatic α-amino acids have shown that the molecular structure influences their electronic properties and redox potentials. nih.gov While this research is on α-amino acids, the principles regarding the influence of branched chains on molecular properties can be extrapolated to β-amino acid derivatives.
Impact of Ester Moiety Variation on Chemical Properties and Reactivity (e.g., Methyl 3-(isopropylamino)propanoate)
Varying the ester moiety from ethyl to methyl can alter the compound's physical and chemical properties, including its boiling point, solubility, and reactivity towards hydrolysis. Generally, methyl esters are more reactive than their ethyl counterparts in hydrolysis reactions due to the smaller steric hindrance of the methyl group.
Methyl 3-(isopropylamino)propanoate is synthesized from β-Alanine, N-(1-methylethyl)-, methyl ester. chemicalbook.com The synthesis of similar methyl esters, such as methyl 3-(propylamino)propanoate, has also been documented. nih.gov The choice of the ester group can be crucial in the synthesis of more complex molecules, where it might serve as a protecting group or influence the stereoselectivity of a reaction.
Synthesis and Characterization of Aromatic and Heterocyclic β-Amino Propanoate Analogues (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate)
The incorporation of aromatic and heterocyclic rings into the β-amino propanoate structure opens up a wide range of chemical diversity and potential applications. Ethyl 3-(pyridin-2-ylamino)propanoate, for example, is an intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor. chemicalbook.comchemicalbook.com
Its synthesis can be achieved through the reaction of 2-aminopyridine (B139424) and ethyl acrylate. chemicalbook.comchemicalbook.com One method employs trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol at elevated temperatures. google.com Another approach uses acetic acid as a catalyst. patsnap.com These syntheses highlight the methods available for creating C-N bonds in such structures. β-enamino esters are versatile intermediates for synthesizing various heterocyclic compounds. nih.gov
Table 2: Properties of Ethyl 3-(pyridin-2-ylamino)propanoate
| Property | Value |
|---|---|
| CAS Number | 103041-38-9 |
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Melting Point | 48.0 °C |
| Boiling Point | 125 °C at 0.2 mmHg |
Source: Biosynth biosynth.com, ChemicalBook chemicalbook.com
Impurity Profiling and Characterization in Industrial and Academic Synthetic Processes (e.g., Esmolol Hydrochloride Impurities)
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. researchgate.netnih.gov In the synthesis of Esmolol hydrochloride, a related β-amino propanoate derivative, several process-related impurities have been identified and characterized. semanticscholar.org
The analysis of Esmolol hydrochloride bulk drug has revealed the presence of impurities that can form during the synthesis process. These impurities require structural elucidation using techniques like NMR, IR, and Mass spectrometry. semanticscholar.org The identification and control of these impurities are mandated by regulatory authorities. nih.gov
Identified impurities in the synthesis of Esmolol hydrochloride include:
Esmolol free acid (3-(4-(2-hydroxy-3-(isopropyl amino) propoxy) phenyl)propanoic acid) semanticscholar.org
Esmolol isopropyl amide analog (Methyl 3-{4-[3-(ethyl amino)-2-hydroxy propoxy]phenyl} propionate) semanticscholar.org
N-Ethyl Esmolol (3-(4-(2-hydroxy-3(isopropylamino)propoxy)phenyl)-N-isopropylpropanamide) semanticscholar.org
Esmolol dimer semanticscholar.org
These findings underscore the importance of robust analytical methods for detecting and characterizing impurities in the synthesis of β-amino propanoate compounds. researchgate.net
Advanced Chemical Research and Emerging Applications
Investigation in Switchable Hydrophilic/Hydrophobic Solvents (SHS) Technology
Switchable Hydrophilic/Hydrophobic Solvents (SHS) are a class of smart solvents that can reversibly change their miscibility with water in response to a trigger, most commonly the addition or removal of CO2. rsc.orgtandfonline.comresearchgate.net This property makes them highly valuable for creating more energy-efficient and environmentally friendly separation and extraction processes. nih.govrsc.org The switching mechanism for many SHS, particularly those based on amines, involves the reaction with CO2 in the presence of water to form a water-soluble bicarbonate salt, rendering the solvent hydrophilic. rsc.orgrsc.org Removal of CO2, often by bubbling with air or an inert gas, reverses the reaction and restores the solvent's hydrophobic character. rsc.orgrsc.org
Tertiary amines and certain amino esters have been identified as effective SHS. rsc.orgrsc.org For an amino ester to exhibit switchable miscibility, the molecular structure is crucial. Research has indicated that the ester group must be sufficiently distanced from the tertiary amine to ensure the amine's basicity is not overly diminished by the electron-withdrawing effects of the ester. rsc.org For instance, it has been observed that for amino propanoates to function as SHS, the ester group should be at least three carbons away from the tertiary amine. rsc.org
While direct studies on Ethyl 3-(isopropylamino)propanoate as an SHS are not extensively documented, its structure as a secondary β-amino ester suggests potential for investigation in this area. Its derivatives with a tertiary amine could be candidates for SHS. The nitrogen atom's basicity would be a key determinant of its ability to react with CO2 to form the hydrophilic bicarbonate salt. Further research would be needed to determine if Ethyl 3-(isopropylamino)propanoate or its tertiary amine analogues meet the necessary criteria for efficient and reversible switching.
| Safety & Environmental Impact | Oxygen-containing functional groups, like esters, can render the amine less hazardous than simple alkylamines. rsc.org | Amino esters are noted to have lower eutrophication potential compared to other nitrogen-containing SHS. rsc.org |
Enzyme Inhibition Studies of Related β-Amino Acid Derivatives and Biocatalysis
β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include acting as enzyme inhibitors. researchgate.net Their structural similarity to α-amino acids allows them to interact with enzymes, but their unique backbone often confers resistance to proteolytic degradation, enhancing their potential as therapeutic agents. researchgate.net
Derivatives of β-amino acids have been investigated for their inhibitory effects on various enzymes. For example, certain synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase (B570770) and α-amylase, which are targets for anti-obesity and hypoglycemic drugs. nih.govpreprints.org The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors while others exhibit non-competitive or mixed inhibition. nih.govpreprints.org Peptides containing β-amino acids have also been developed as potent inhibitors of enzymes such as γ-secretase, which is implicated in Alzheimer's disease. acs.org Given that Ethyl 3-(isopropylamino)propanoate hydrochloride is a β-amino acid derivative, it and similar structures could be explored for their potential as enzyme inhibitors in various therapeutic areas.
The synthesis of β-amino esters and related compounds is increasingly benefiting from biocatalysis, which employs enzymes to perform chemical transformations. Lipases are a prominent class of enzymes used for this purpose due to their stability, commercial availability, and ability to function under mild conditions. mdpi.com Lipase-catalyzed reactions, such as the Michael addition of amines to acrylates, offer a green and efficient route to β-amino acid esters. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully used to catalyze the synthesis of β-amino acid esters in a continuous-flow microreactor, highlighting the potential for innovative and sustainable production methods. mdpi.com Furthermore, enzymatic hydrolysis using lipases has been employed for the kinetic resolution of racemic β-amino carboxylic esters, providing an efficient pathway to enantiomerically pure compounds. mdpi.com
Table 2: Examples of Enzyme Inhibition by β-Amino Acid Derivatives
| Enzyme Target | Inhibitor Class/Example | Potential Therapeutic Application |
|---|---|---|
| Pancreatic Lipase, α-Amylase | Synthetic amino acid derivatives | Obesity, Type 2 Diabetes nih.gov |
| α-Glucosidase | Synthetic amino acid derivatives | Type 2 Diabetes preprints.org |
| γ-Secretase | Peptides containing β-amino acids | Alzheimer's Disease acs.org |
Green Chemistry Approaches in β-Amino Ester Synthesis and Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com The synthesis of β-amino esters is an area where these principles are being actively applied to develop more sustainable and environmentally friendly methods.
One of the key green approaches is the use of biocatalysis, as discussed in the previous section. Lipase-catalyzed synthesis of β-amino esters via the aza-Michael addition offers several advantages, including mild reaction conditions, high selectivity, and the use of a biodegradable catalyst. mdpi.comresearchgate.net This method avoids the need for harsh reagents and can often be performed in greener solvents like methanol (B129727) or even under solvent-free conditions. mdpi.com
Other green strategies in the synthesis of β-amino esters and their derivatives include:
Solvent-Free Reactions: Performing reactions without a solvent, or using environmentally benign solvents like water, reduces waste and potential environmental contamination. For example, the addition of amines to dialkylacetylenedicarboxylates or alkylpropiolates has been achieved in a planetary ball mill without any solvent. organic-chemistry.org
Use of Greener Catalysts: Replacing traditional acid or metal catalysts with more environmentally friendly alternatives is a core principle of green chemistry. Acetic acid has been used as an inexpensive and benign catalyst for the reaction of β-keto esters with amines. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption. This technique has been used for the solvent-free and catalyst-free polymerization of β-amino esters. rsc.orgrsc.org
Photocatalysis: Visible-light-mediated reactions represent a novel and green approach. A three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has been developed to synthesize β-amino esters under mild conditions. rsc.org
These green chemistry approaches are crucial for the sustainable production of β-amino esters like Ethyl 3-(isopropylamino)propanoate, aligning chemical manufacturing with environmental stewardship.
Table 3: Comparison of Synthesis Methods for β-Amino Esters
| Synthesis Method | Key Features | Green Chemistry Advantages |
|---|---|---|
| Conventional Synthesis | Often uses strong acid/base catalysts, organic solvents, and may require high temperatures. | - |
| Lipase-Catalyzed Michael Addition | Uses lipase as a biocatalyst, mild reaction conditions (e.g., 35 °C). mdpi.com | Biodegradable catalyst, high selectivity, can use green solvents (methanol). mdpi.com |
| Ultrasound-Assisted Synthesis | Uses ultrasound irradiation, often with a mild catalyst like acetic acid, and can be solvent-free. organic-chemistry.org | Energy efficient, reduced reaction times, avoids hazardous solvents. organic-chemistry.org |
| Microwave-Assisted Polymerization | Employs microwave irradiation without additional solvents or catalysts for producing poly(β-amino esters). rsc.orgrsc.org | Solvent-free, catalyst-free, rapid process. rsc.orgrsc.org |
| Visible-Light Photocatalysis | Uses a photocatalyst and visible light to initiate the reaction at ambient temperature. rsc.org | Mild conditions, high energy efficiency, novel reaction pathway. rsc.org |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(isopropylamino)propanoate hydrochloride?
The compound is typically synthesized via a two-step process:
- Amination : Ethyl acrylate or a related precursor undergoes nucleophilic attack by isopropylamine in the presence of a catalyst (e.g., triethylamine) to form the tertiary amine intermediate. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity .
- Hydrochloride Formation : The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt. Excess HCl is removed via vacuum drying .
Q. How is the hydrochloride salt formation verified during synthesis?
Verification methods include:
- Titration : Quantifying free amine vs. protonated amine using potentiometric titration.
- FTIR Spectroscopy : Detecting N–H stretching vibrations (~2500 cm⁻¹) and chloride ion absorption bands.
- Elemental Analysis : Confirming stoichiometric Cl⁻ content (~14.5% for C₈H₁₈ClNO₂) .
Q. What analytical techniques confirm structural integrity post-synthesis?
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as:
- A β-blocker analog for studying adrenergic receptor interactions (e.g., esmolol derivatives in ).
- A building block for synthesizing amino alcohol derivatives with cardiovascular or neurological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance amination efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve amine solubility.
- Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing side reactions .
- Purification : Gradient elution in reverse-phase HPLC isolates the target compound from byproducts (e.g., unreacted amine or ester) .
Q. What analytical techniques detect and quantify impurities in the compound?
- HPLC-DAD/UV : Paired with pharmacopeial reference standards (e.g., EP/JP impurities in ) to identify alkylation byproducts or ester hydrolysis residues.
- LC-MS/MS : Detects trace impurities (<0.1%) via fragmentation patterns.
- Spiking Experiments : Validate impurity identity by comparing retention times with synthesized reference materials .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Receptor Subtype Specificity : Use knockout cell lines or selective antagonists to isolate target receptors (e.g., β₁ vs. β₂ adrenergic receptors).
- In Vitro vs. In Vivo Models : Account for metabolic stability (e.g., esterase-mediated hydrolysis in plasma) by comparing cell-based assays with animal studies .
- Dose-Response Analysis : Ensure linear pharmacokinetics in the tested concentration range .
Q. What strategies mitigate ester group hydrolysis during storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to minimize moisture exposure.
- Buffered Solutions : Maintain pH 4–6 (weakly acidic) to slow hydrolysis kinetics.
- Low-Temperature Storage : Keep at –20°C in amber vials to reduce thermal and photolytic degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility or stability data?
Q. Why might NMR spectra vary between batches?
- Tautomerism : The compound may exist in equilibrium between amine and ammonium chloride forms, altering peak splitting.
- Residual Solvents : Traces of synthesis solvents (e.g., ethanol) can shift proton environments. Use deuterated solvents and ¹H NMR decoupling for clarity .
Methodological Best Practices
Q. What statistical methods are recommended for pharmacological data analysis?
Q. How to design experiments for receptor binding studies?
- Radioligand Displacement Assays : Use tritiated antagonists (e.g., [³H]-CGP 12177) to measure competitive binding.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
